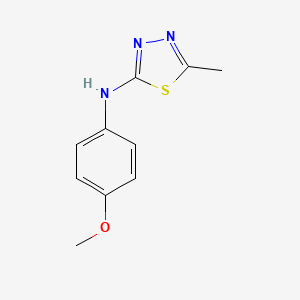
3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological and pharmacological activities. In
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in cancer cells, reduce the production of inflammatory mediators, and protect against oxidative stress. In vivo studies have shown that this compound can reduce inflammation, protect against neurodegeneration, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound has been shown to have potential applications in various fields, including medicinal chemistry, biology, and materials science. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and animals.
Future Directions
There are several future directions for the study of 3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole. One direction is the development of more efficient and sustainable synthesis methods for this compound. Another direction is the exploration of its potential applications in materials science, such as the development of new fluorescent probes for biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Synthesis Methods
The synthesis of 3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole involves the reaction of 3-bromobenzohydrazide with cinnamic acid in the presence of phosphorous oxychloride. The resulting product is then treated with sodium hydroxide to yield the final compound. This method has been reported to have a good yield and high purity.
Scientific Research Applications
3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. In addition, it has been reported to have neuroprotective and antioxidant properties. This compound has also been studied for its potential use as a fluorescent probe in biological imaging due to its high quantum yield and photostability.
properties
IUPAC Name |
3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-8-4-7-13(11-14)16-18-15(20-19-16)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEMWWNVOOAVMJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5372818.png)
![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![(3aR*,5R*,6S*,7aS*)-2-[3-(2-furyl)-3-phenylpropanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5372843.png)


![N-[1-(3,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5372866.png)

![rel-(4aS,8aR)-6-(N-cyclopentyl-N-methylglycyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5372879.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3-nitrobenzoate](/img/structure/B5372894.png)
![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-[3-(butyrylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372909.png)
![N-(3-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5372915.png)
![2-(5-fluoro-2-methylphenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5372916.png)
![N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5372921.png)